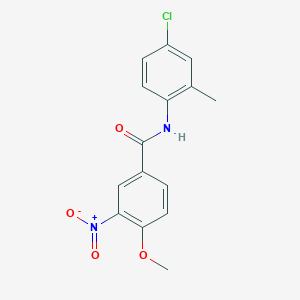
2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide (TPB) is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TPB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Applications De Recherche Scientifique
2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. One of the most notable applications of 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide is as a selective inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to inhibit CAIX activity in vitro and in vivo, making it a potential anti-cancer agent.
Mécanisme D'action
The mechanism of action of 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide as a CAIX inhibitor involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons. This leads to a decrease in extracellular pH, which can inhibit tumor cell growth and increase sensitivity to chemotherapy.
Biochemical and Physiological Effects:
In addition to its CAIX inhibitory activity, 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been found to exhibit a range of other biochemical and physiological effects. These include inhibition of the protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling, and the modulation of GABA(A) receptors, which are involved in neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide is its selectivity for CAIX, which makes it a valuable tool for studying the role of this enzyme in cancer cells. However, 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide also has some limitations, including its relatively low potency as a CAIX inhibitor compared to other compounds. Additionally, 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been reported to exhibit some off-target effects, which may complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of more potent and selective CAIX inhibitors based on the 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide scaffold. Another area of interest is the investigation of 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide's effects on other enzymes and receptors, which may have implications for a range of physiological processes. Finally, the use of 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide as a tool for investigating the role of CAIX in cancer progression and treatment is an area of ongoing research.
Méthodes De Synthèse
2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4,5-trimethylaniline with pyridine-4-carboxaldehyde followed by sulfonation with chlorosulfonic acid. Another method involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with pyridine-4-methanol. Both methods have been reported to yield high purity 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide.
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-8-13(3)15(9-12(11)2)20(18,19)17-10-14-4-6-16-7-5-14/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVZPNOXINJJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


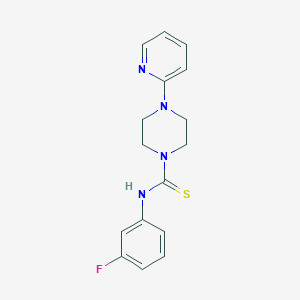
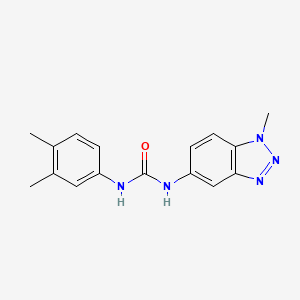

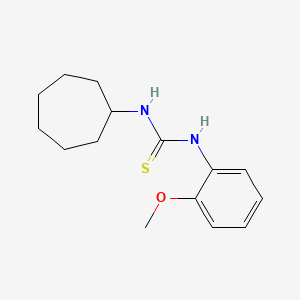
![N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5750083.png)

![4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)

![N-(4-methylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5750101.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5750102.png)
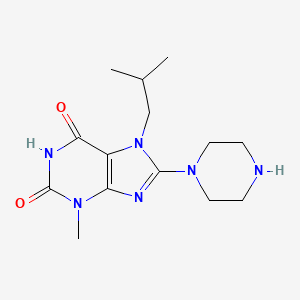
![2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5750126.png)
